High-Affinity BRD4 BD2 Binding (Kd = 0.300 nM) Confirmed by BROMOscan
The target compound demonstrates a dissociation constant (Kd) of 0.300 nM for the human BRD4 bromodomain 2 (BD2) in a BROMOscan binding assay [1]. This represents the sole quantitative affinity measurement available for this chemotype. For context, the well-characterized BET inhibitor (+)-JQ1 exhibits a Kd of approximately 50–90 nM for BRD4 BD2 in comparable BROMOscan assays [2]. While this cross-study comparison suggests the target compound engages BD2 with substantially higher affinity, the data are not from a head-to-head experiment and must be interpreted cautiously.
| Evidence Dimension | BRD4 BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | (+)-JQ1: Kd ≈ 50–90 nM for BRD4 BD2 (literature BROMOscan values) |
| Quantified Difference | Target compound Kd is approximately 167- to 300-fold lower (i.e., higher affinity) than (+)-JQ1 for BD2 |
| Conditions | Human partial length BRD4 BD2 expressed in bacterial system; BROMOscan assay (DiscoverX); comparator data from published BROMOscan profiling |
Why This Matters
This level of BD2 affinity, if confirmed head-to-head, would position the compound as a high-potency starting point for BD2-selective probe development, but the absence of selectivity data against BD1 and other BET family members prevents procurement based on BD2 selectivity claims alone.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd: 0.300 nM. Assay Description: Binding affinity to human partial length BRD4 BD2 expressed in bacterial expression system assessed as dissociation constant by BROMOscan assay. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. (JQ1 Kd values for BRD4 BD1 and BD2 from BROMOscan). View Source
